4-Chloro-6-cyano-7-hydroxyquinoline
Description
4-Chloro-6-cyano-7-hydroxyquinoline is a halogenated quinoline derivative characterized by a chloro substituent at position 4, a cyano group at position 6, and a hydroxyl group at position 5. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H5ClN2O |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
4-chloro-7-hydroxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-8-1-2-13-9-4-10(14)6(5-12)3-7(8)9/h1-4,14H |
InChI Key |
WBXNALOKSMGJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The structural uniqueness of 4-Chloro-6-cyano-7-hydroxyquinoline becomes evident when compared to analogs with varying substituents:
Table 1: Key Properties of this compound and Related Compounds
- Cyano vs.
- Hydroxy vs. Hydrazinyl Groups: Unlike hydrazinyl derivatives (e.g., 7-chloro-4-hydrazinylquinoline), the hydroxyl group in the target compound reduces basicity but enhances hydrogen-bonding interactions, critical for targeting proteins like kinases .
Comparative Reactivity in Substitution Reactions
- The electron-deficient quinoline ring in this compound facilitates nucleophilic aromatic substitution at position 4, whereas methoxy-substituted analogs (e.g., 4-Chloro-6-methoxyquinolin-7-ol) show slower reactivity due to reduced ring activation .
Solubility and Formulation Challenges
- The hydroxyl group improves aqueous solubility compared to lipophilic analogs like 4-Chloro-6-ethylquinoline, but formulation may require pH adjustment to prevent deprotonation-induced precipitation .
Preparation Methods
Conrad-Limpach Cyclization with Subsequent Functionalization
The Conrad-Limpach reaction is a classical method for constructing quinoline scaffolds. For 4-Chloro-6-cyano-7-hydroxyquinoline, this approach involves:
-
Cyclization : Condensation of 3-amino-4-hydroxybenzoic acid derivatives with β-keto esters to form 4-hydroxyquinoline intermediates.
-
Cyanation : Introduction of the cyano group at the 6-position via nitration followed by reduction or direct cyanation using copper(I) cyanide.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the 4-hydroxyl group with chlorine.
Example Protocol :
-
Step 1 : 3-Amino-4-hydroxybenzoic acid is acylated with acetic anhydride, followed by nitration using fuming HNO₃ to introduce a nitro group at the 6-position.
-
Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently diazotized and treated with CuCN to yield the 6-cyano derivative.
-
Step 3 : Cyclization with ethyl acetoacetate under acidic conditions forms the 4-hydroxyquinoline core.
-
Step 4 : Chlorination with POCl₃ at 80–100°C for 4–6 hours yields the final product.
Direct Cyanation via Palladium-Catalyzed Coupling
A modern approach employs palladium-catalyzed cross-coupling to introduce the cyano group:
-
Substrate Preparation : 4-Chloro-7-hydroxyquinoline is synthesized via cyclization of 2-aminophenol derivatives.
-
Cyanation : Reaction with cyanating agents (e.g., Zn(CN)₂) in the presence of Pd(PPh₃)₄ and Xantphos ligand under microwave irradiation.
Conditions :
Hydrolysis of Protected Intermediates
This method prioritizes hydroxyl group preservation by using protective groups:
-
Protection : The 7-hydroxy group is masked as a methoxy or acetyloxy group during synthesis.
-
Chlorination and Cyanation : Sequential reactions introduce chlorine and cyano groups.
-
Deprotection : Acidic or basic hydrolysis (e.g., NaOH/MeOH) removes the protecting group to reveal the hydroxyl moiety.
Example :
-
Starting Material : 4-Chloro-6-cyano-7-methoxyquinoline
-
Reagent : 48% HBr in acetic acid, reflux for 3 hours
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Yield |
|---|---|---|---|---|
| Conrad-Limpach Route | Cyclization, nitration, chlorination | High regioselectivity | Multi-step, moderate yields | 58–72% |
| Palladium-Catalyzed | Direct cyanation | Rapid, fewer steps | Requires expensive catalysts | 65–78% |
| Protective Group Strategy | Protection/deprotection | Preserves hydroxyl group integrity | Additional purification steps | 75–89% |
Critical Reaction Parameters
Chlorination Efficiency
Cyanation Optimization
-
Catalyst System : Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhances cyanation efficiency.
-
Temperature Control : Microwave irradiation reduces reaction time from hours to minutes.
Industrial-Scale Considerations
-
Cost-Effectiveness : Conrad-Limpach route is preferred for bulk synthesis due to lower catalyst costs.
-
Purification : Recrystallization from ethanol/water mixtures improves purity to >98%.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-6-cyano-7-hydroxyquinoline, and how can structural purity be validated?
- Methodological Answer : The compound is typically synthesized via chlorination and cyanation of a hydroxyquinoline precursor. For example, POCl₃ is often used as a chlorinating agent under reflux conditions, followed by cyanation using copper cyanide or nitrile sources. Structural validation requires a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- X-ray crystallography (if crystalline) to resolve bond lengths and intramolecular interactions (e.g., hydrogen bonding involving the hydroxy group) .
Q. How are the biological activities of this compound assessed in preclinical studies?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices.
- Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC₅₀ values.
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- Reaction stoichiometry : Optimize molar ratios of chlorinating/cyanating agents (e.g., 1.2–1.5 equivalents of POCl₃) to reduce di- or tri-substituted byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control.
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate cyanation .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be addressed?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations.
- Control compounds : Include reference inhibitors (e.g., ciprofloxacin for bacterial assays) to validate experimental conditions.
- Dose-response curves : Use nonlinear regression models to calculate IC₅₀ with 95% confidence intervals, reducing outlier effects.
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on the chloro and cyano groups’ roles in hydrophobic pockets.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and entropy changes.
- QSAR models : Corrogate substituent electronic parameters (e.g., Hammett σ values) with activity data to guide derivative design .
Experimental Design & Data Analysis
Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing Cl with F or methoxy groups) to probe electronic/steric effects.
- Biological testing : Use standardized assays (see Question 2) to generate comparable datasets.
- Statistical tools : Apply principal component analysis (PCA) or partial least squares (PLS) regression to identify critical structural descriptors .
Q. What strategies mitigate solubility challenges during in vitro testing of this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- pH adjustment : Ionize the hydroxy group (pKa ~9–10) by preparing phosphate-buffered solutions (pH 7.4).
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
